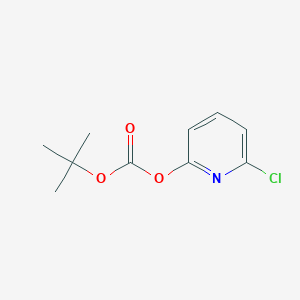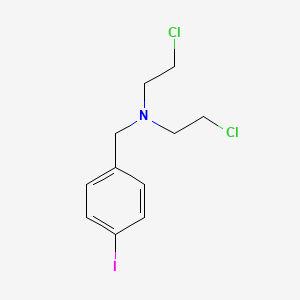
N,N-Bis(2-chloroethyl)-p-iodobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-p-iodobenzylamine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two chloroethyl groups and an iodine atom attached to a benzylamine backbone. This compound is of interest due to its potential use in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-p-iodobenzylamine typically involves the reaction of p-iodobenzylamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-p-iodobenzylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The iodine atom can participate in redox reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide could lead to the formation of iodinated by-products.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-p-iodobenzylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use as an alkylating agent in cancer therapy.
Biological Research: Used in the study of DNA interactions and protein modifications.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-p-iodobenzylamine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the alkylation of DNA, proteins, and other cellular components, disrupting their normal function and leading to cell death. The molecular targets include DNA bases and protein thiol groups, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
- N,N-Bis(2-chloroethyl)cyclopropanamine
- Tris(2-chloroethyl)amine
Uniqueness
N,N-Bis(2-chloroethyl)-p-iodobenzylamine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. This distinguishes it from other similar compounds that may lack the iodine atom or have different substituents, affecting their overall properties and applications.
Propiedades
Número CAS |
39644-00-3 |
|---|---|
Fórmula molecular |
C11H14Cl2IN |
Peso molecular |
358.04 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(4-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10/h1-4H,5-9H2 |
Clave InChI |
XKOLLRMGDWZGPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN(CCCl)CCCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
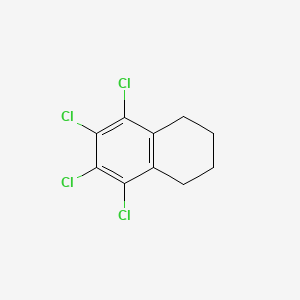

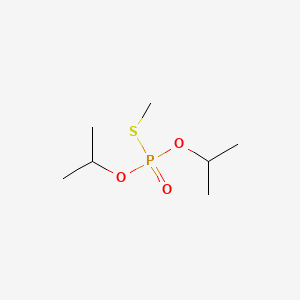
![1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride](/img/structure/B13749473.png)
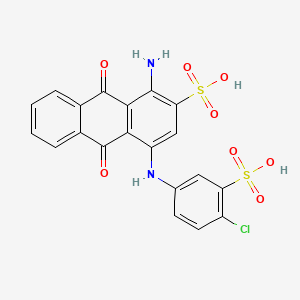
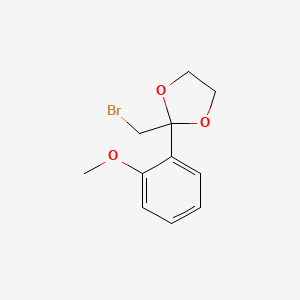
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

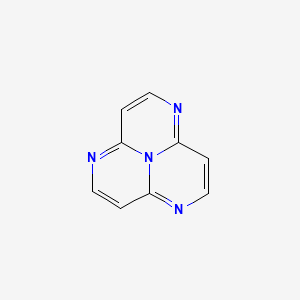

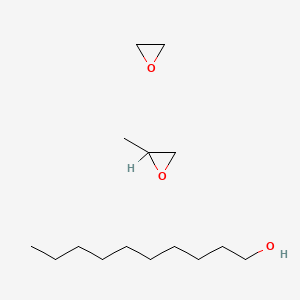
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
